4-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonyl fluoride
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Description
“4-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonyl fluoride” is a chemical compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound is related to thiazole and sulfonamide groups, both of which are known for their antibacterial activity .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. The yield of the synthesized compound was reported to be 58% . The synthesis process was characterized using 1H NMR and 13C NMR .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, a benzenesulfonyl group, and a methyl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The compound has been found to exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound’s antibacterial behavior indicates a distinctive mode of action .Safety and Hazards
The safety data sheet for a similar compound, “4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .
Properties
IUPAC Name |
4-(4-methyl-1,3-thiazol-2-yl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S2/c1-7-6-15-10(12-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWJRTYSCKGOBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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